
Tapentadol
Übersicht
Beschreibung
Tapentadol is a centrally acting opioid analgesic belonging to the benzenoid class. It is primarily used for the management of moderate to severe pain. This compound has a dual mechanism of action, functioning both as an agonist of the μ-opioid receptor and as a norepinephrine reuptake inhibitor. This unique combination allows it to provide effective pain relief with a potentially lower risk of side effects compared to other opioids .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tapentadol umfasst mehrere wichtige Schritte:
Bildung des Zwischenprodukts: Der Prozess beginnt mit der Reaktion von 3-Bromanisol mit Magnesium, um ein Grignard-Reagenz zu bilden. Dieses Zwischenprodukt wird dann mit 3-Chlorpropanol umgesetzt, um 3-(3-Methoxyphenyl)propan-1-ol zu erhalten.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung in Gegenwart einer starken Säure, um 3-(3-Methoxyphenyl)tetrahydrofuran zu bilden.
Reduktion und Demethylierung: Das Tetrahydrofuran-Derivat wird mit Lithiumaluminiumhydrid reduziert, gefolgt von einer Demethylierung mit Bortribromid, um 3-(3-Hydroxyphenyl)tetrahydrofuran zu erhalten.
Letzte Schritte: Die letzten Schritte umfassen die Reaktion des Tetrahydrofuran-Derivats mit Dimethylamin und anschliessende Reduktion, um this compound zu erzeugen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt in der Regel dem gleichen Syntheseweg, jedoch im grösseren Massstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe, was zur Bildung von Chinon-Derivaten führt.
Reduktion: Die Verbindung kann an der Ketongruppe reduziert werden, um sekundäre Alkohole zu bilden.
Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am aromatischen Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte:
Oxidationsprodukte: Chinon-Derivate.
Reduktionsprodukte: Sekundäre Alkohole.
Substitutionsprodukte: Verschiedene substituierte aromatische Verbindungen, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Chronic Pain Management
- Tapentadol has been shown to be effective in treating chronic pain conditions, including chronic low back pain and osteoarthritis. Studies indicate that it can provide long-term pain relief while reducing segmental sensitization .
2. Neuropathic Pain
- The drug's efficacy in neuropathic pain is particularly noteworthy. Research indicates that this compound is effective for conditions such as diabetic neuropathy and postherpetic neuralgia, where it demonstrates superior outcomes compared to other analgesics like tramadol .
3. Cancer Pain
- This compound is also utilized in managing cancer-related pain. Its ability to address both nociceptive and neuropathic components makes it a versatile option in oncology settings .
4. Postoperative Pain
- Clinical trials have evaluated this compound for postoperative pain management, showing comparable or superior efficacy to traditional opioids with a favorable side effect profile .
Comparative Efficacy
A comparison of this compound with other analgesics highlights its advantages:
Analgesic | Mechanism | Efficacy in Neuropathic Pain | Adverse Effects |
---|---|---|---|
This compound | Mu-opioid agonist + NRI | High | Lower than opioids |
Tramadol | Mu-opioid agonist + serotonin reuptake inhibition | Moderate | Moderate |
Morphine | Mu-opioid agonist | Low | High |
Case Studies and Research Findings
Several studies provide insights into the clinical applications of this compound:
- Chronic Low Back Pain : A randomized controlled trial demonstrated that patients receiving this compound experienced significant reductions in pain scores compared to those on placebo, with sustained relief over 12 weeks .
- Diabetic Neuropathy : A study indicated that this compound significantly improved neuropathic pain symptoms and quality of life metrics in patients with diabetic neuropathy compared to standard treatment protocols .
- Postoperative Pain Control : Research showed that patients administered this compound post-surgery reported lower pain intensity and required fewer rescue analgesics than those treated with traditional opioids .
Safety Profile
This compound is generally well-tolerated, with a lower incidence of common opioid-related side effects such as constipation and sedation. This safety profile makes it an attractive option for long-term management of chronic pain conditions .
Wirkmechanismus
Tapentadol is often compared to other analgesics such as tramadol and oxycodone:
Tramadol: Like this compound, tramadol has a dual mechanism of action but also affects serotonin reuptake. This compound is generally considered more potent and has a more predictable pharmacokinetic profile.
Vergleich Mit ähnlichen Verbindungen
Tapentadol wird oft mit anderen Analgetika wie Tramadol und Oxycodon verglichen:
Tramadol: Wie this compound hat Tramadol einen dualen Wirkmechanismus, beeinflusst aber auch die Serotonin-Wiederaufnahme. This compound gilt im Allgemeinen als potenter und hat ein besser vorhersehbares pharmakokinetisches Profil.
Ähnliche Verbindungen:
- Tramadol
- Oxycodon
- Morphin
- Hydrocodon
Tapentadols einzigartiger dualer Wirkmechanismus und sein ausgewogenes Wirksamkeitsprofil und Sicherheitsprofil machen es zu einer wertvollen Option bei der Schmerzbehandlung.
Biologische Aktivität
Tapentadol is a centrally acting analgesic that has gained attention for its dual mechanism of action, functioning as both a mu-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI). This profile distinguishes it from traditional opioids and offers potential advantages in pain management, particularly in chronic pain conditions.
This compound's efficacy in pain relief is attributed to its unique pharmacological properties:
- Mu-Opioid Receptor Agonism : this compound binds to the mu-opioid receptor with a binding affinity (Ki) of approximately 0.096 µM in rat models and 0.16 µM in human recombinant receptors, indicating a strong interaction that facilitates analgesic effects .
- Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine reuptake with a Ki value of 0.48 µM, which enhances its analgesic effect by increasing norepinephrine levels in the synaptic cleft .
Comparative Binding Affinity
The following table summarizes the binding affinities of this compound compared to other opioids:
Receptor Type | This compound Ki (µM) | Morphine Ki (µM) | Oxycodone Ki (µM) |
---|---|---|---|
Mu-Opioid Receptor (MOR) | 0.096 | 0.03 | 0.02 |
Delta-Opioid Receptor (DOR) | 0.97 | 0.45 | 0.3 |
Kappa-Opioid Receptor (KOR) | 0.91 | 0.5 | 1.2 |
Norepinephrine Transporter | 0.48 | N/A | N/A |
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound in various pain conditions:
- Chronic Pain Management : A randomized controlled trial assessed this compound extended release (ER) for chronic pain associated with diabetic peripheral neuropathy (DPN). Patients demonstrated significant reductions in pain intensity, with mean changes from baseline showing a reduction of approximately 3.22 points on an 11-point scale during the titration phase .
- Neuropathic Pain : In another study, this compound was compared with pregabalin for neuropathic pain management, showing comparable efficacy and improved tolerability profiles, particularly regarding dizziness and somnolence .
- Trigeminal Neuralgia Case Study : A case report highlighted the effectiveness of this compound in a patient with severe trigeminal neuralgia who had previously failed multiple treatments. The patient reported significant pain relief within days of starting this compound, suggesting its potential utility in treating this challenging condition .
Safety Profile
The safety profile of this compound has been extensively studied:
- Adverse Events : A review indicated that gastrointestinal side effects were common but generally less severe than those associated with traditional opioids like oxycodone. The incidence of nausea and vomiting was notably lower in patients treated with this compound compared to those receiving oxycodone controlled release .
- Tolerability : In elderly populations, this compound exhibited similar tolerability compared to younger patients, making it a suitable option for chronic pain management across age groups .
Eigenschaften
CAS-Nummer |
175591-23-8 |
---|---|
Molekularformel |
C14H24ClNO |
Molekulargewicht |
257.80 g/mol |
IUPAC-Name |
3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1 |
InChI-Schlüssel |
ZELFLGGRLLOERW-XCBLFTOQSA-N |
SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
Isomerische SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
Aussehen |
Solid powder |
melting_point |
202-205 |
Key on ui other cas no. |
175591-23-8 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
In water, 1161 mg/L at 25 °C (est) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol Nucynta tapentadol tapentadol hydrochloride |
Dampfdruck |
1.119X10-4 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.